

# **cis-Dichlorobis(triphenylphosphine)platinum(II)** coordination chemistry

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## **Compound of Interest**

Compound Name: *cis-Dichlorobis(triphenylphosphine)platinum(II)*

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An In-depth Technical Guide on the Coordination Chemistry of **cis-Dichlorobis(triphenylphosphine)platinum(II)**

## For Researchers, Scientists, and Drug Development Professionals

### Abstract

**cis-Dichlorobis(triphenylphosphine)platinum(II)**, a square planar  $d^8$  metal complex, serves as a foundational precursor in the synthesis of a diverse range of platinum compounds.<sup>[1][2]</sup> Its significance is rooted in the lability of its chloride ligands, which are amenable to substitution, and the steric and electronic influence of the triphenylphosphine groups.<sup>[1]</sup> This technical guide provides a comprehensive overview of its synthesis, structural characterization, core reactivity, and applications, particularly its pivotal role as a starting material in the development of novel platinum-based therapeutics. Detailed experimental protocols, tabulated quantitative data, and process visualizations are presented to offer a practical and in-depth resource for professionals in the chemical and pharmaceutical sciences.

### Core Principles: Synthesis and Characterization

The preparation of **cis-dichlorobis(triphenylphosphine)platinum(II)** is a well-established synthetic procedure in inorganic chemistry, valued for its reliability and the crystalline nature of

the product. The most common route involves the reaction of potassium tetrachloroplatinate(II) with triphenylphosphine.[2]

## Experimental Protocol: Synthesis

A standard laboratory preparation for the cis-isomer is as follows:

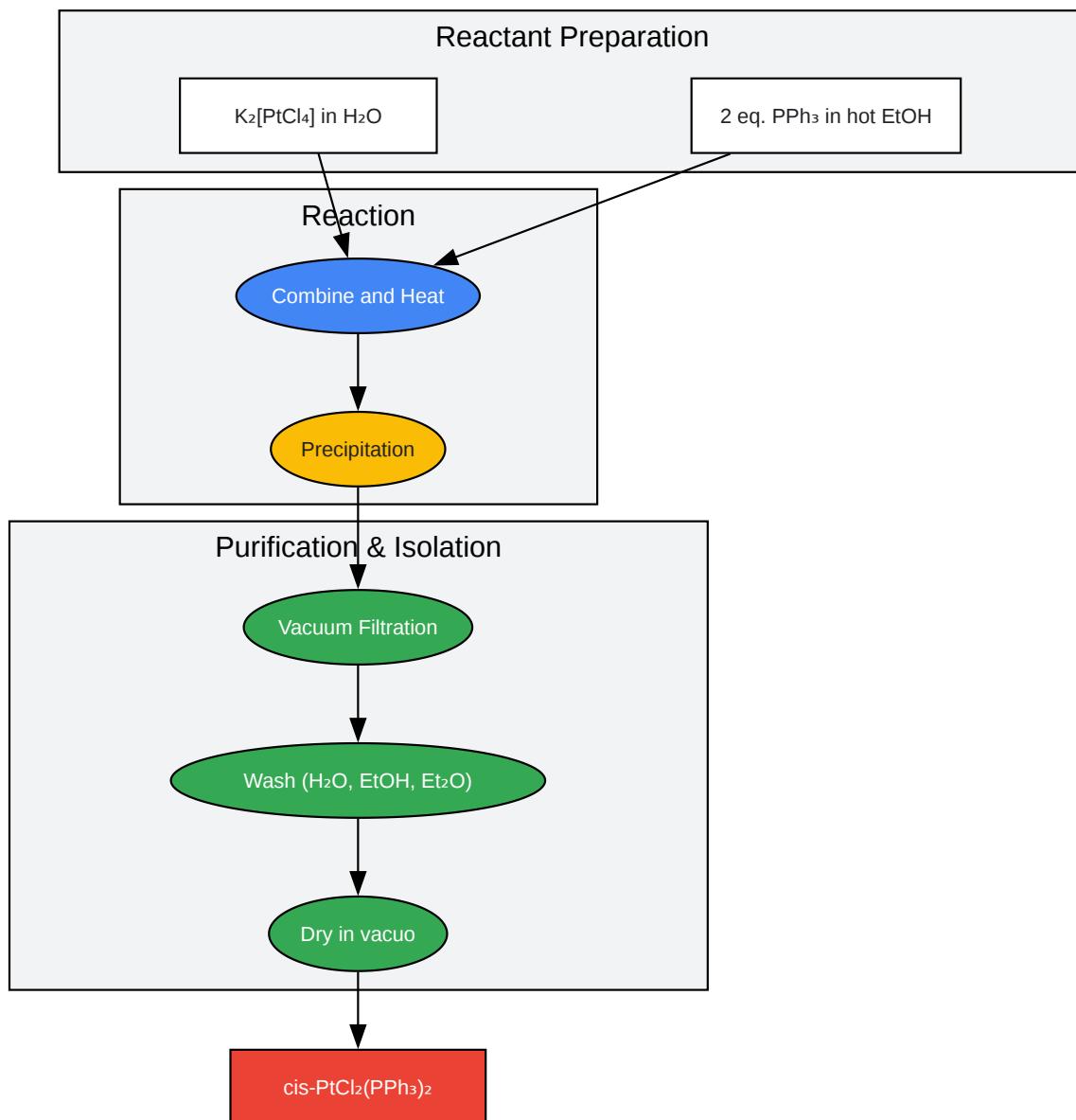
Materials:

- Potassium tetrachloroplatinate(II) ( $K_2[PtCl_4]$ )
- Triphenylphosphine ( $PPh_3$ )
- Ethanol (EtOH)
- Deionized Water ( $H_2O$ )
- Diethyl ether (Et<sub>2</sub>O)

Procedure:

- A solution of  $K_2[PtCl_4]$  is prepared in hot water.
- A twofold molar excess of  $PPh_3$  is dissolved in hot ethanol.
- The ethanolic  $PPh_3$  solution is added to the aqueous  $K_2[PtCl_4]$  solution, leading to the precipitation of the product.[2] The reaction is typically heated to ensure completion.[2]
- The mixture is cooled to maximize the yield of the crystalline solid.
- The product is isolated by vacuum filtration.
- The collected solid is washed sequentially with water, cold ethanol, and diethyl ether to remove unreacted starting materials and byproducts.
- The final product, a white to pale yellow powder, is dried under vacuum.[2]

## Synthetic Workflow for $cis$ -PtCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>



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Caption: A typical workflow for the laboratory synthesis of  $\text{cis-PtCl}_2(\text{PPh}_3)_2$ .

## Physicochemical and Spectroscopic Characterization

The identity and purity of the complex are confirmed through a suite of analytical techniques. The **cis** geometry imparts specific spectroscopic signatures that distinguish it from its **trans** isomer.

Property / Technique	Parameter	Typical Value / Observation
Physical Appearance	State	White to pale yellow crystalline powder[2]
Molecular Weight	g/mol	790.56[3][4]
Melting Point	°C	≥300 (with decomposition)[5]
$^{31}\text{P}\{^1\text{H}\}$ NMR Spectroscopy	Chemical Shift ( $\delta$ )	~13.7 ppm[6]
$^1\text{J}(^{195}\text{Pt-}^1\text{P})$ Coupling	~3610 Hz[6]	
Infrared (IR) Spectroscopy	$\nu(\text{Pt-Cl})$	Two distinct bands characteristic of $\text{C}_{2v}$ symmetry

## Structural Data

X-ray crystallography provides definitive information on the molecular geometry of **cis-dichlorobis(triphenylphosphine)platinum(II)**, confirming its distorted square planar arrangement. The steric bulk of the adjacent triphenylphosphine ligands influences the bond angles around the platinum center.

Parameter	Average Value (Å or °)
Bond Length: Pt–P	2.261 Å[2]
Bond Length: Pt–Cl	2.346 Å[2]
Bond Angle: P–Pt–P	~98°
Bond Angle: Cl–Pt–Cl	~88°
Bond Angle: P–Pt–Cl (cis)	~87°

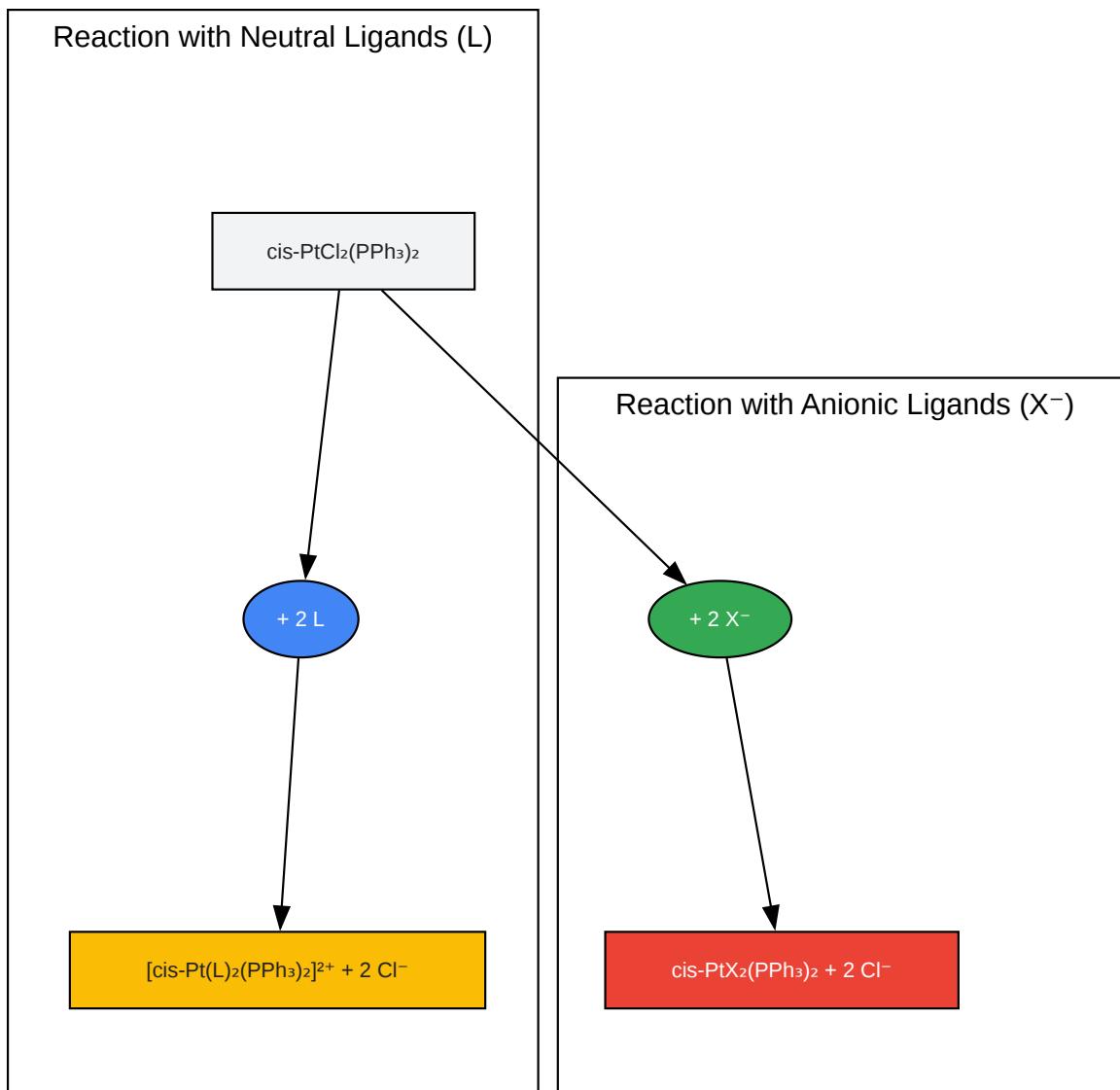
Data sourced from crystallographic studies of the **cis**-isomer.[2][7]

## Core Reactivity and Coordination Chemistry

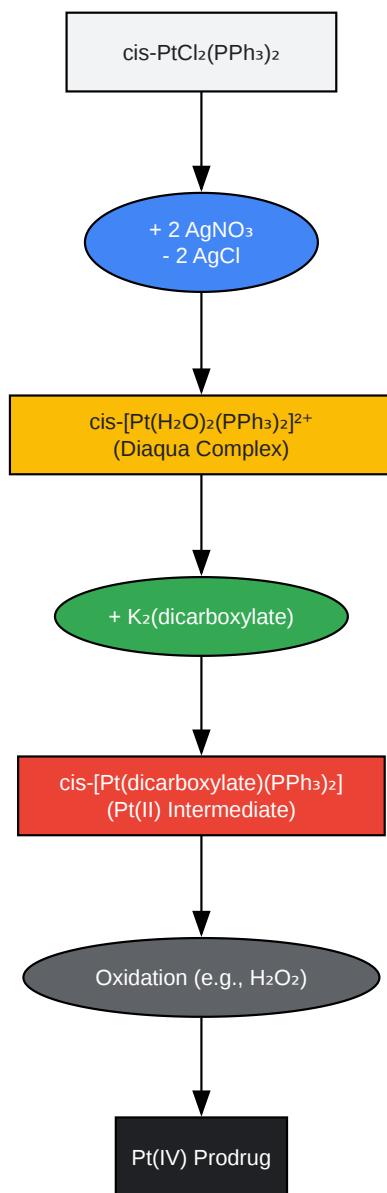
The coordination chemistry of **cis-dichlorobis(triphenylphosphine)platinum(II)** is dominated by ligand substitution reactions.<sup>[1]</sup> The platinum-chloride bonds are relatively labile and can be cleaved to allow for the coordination of a wide variety of incoming ligands, including amines, thiolates, and other phosphines.<sup>[1]</sup> This reactivity is fundamental to its utility as a precursor.

These reactions generally proceed through an associative mechanism, which is common for 16-electron square planar d<sup>8</sup> complexes like those of Pt(II).<sup>[8]</sup>

## General Ligand Substitution Pathway



## Pt(IV) Prodrug Precursor Synthesis

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